molecular formula C8H14N2O2 B157532 tert-butyl N-[(1S)-1-cyanoethyl]carbamate CAS No. 130013-83-1

tert-butyl N-[(1S)-1-cyanoethyl]carbamate

Cat. No. B157532
M. Wt: 170.21 g/mol
InChI Key: RPKPFOKNXKRFTD-LURJTMIESA-N
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Description

The compound tert-butyl N-[(1S)-1-cyanoethyl]carbamate is a chemical entity that can be utilized as an intermediate in organic synthesis. While the provided papers do not directly discuss tert-butyl N-[(1S)-1-cyanoethyl]carbamate, they do provide insights into similar tert-butyl carbamate compounds and their utility in various synthetic applications.

Synthesis Analysis

Several papers describe the synthesis of tert-butyl carbamate derivatives. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another synthesis involves an iodolactamization step to produce a highly functionalized tert-butyl carbamate as an intermediate for CCR2 antagonists . Additionally, tert-butyl nitrite is used as a N1 synthon in a multicomponent reaction to form imidazoquinolines and isoquinolines . These methods highlight the versatility of tert-butyl carbamate derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is characterized by the presence of the tert-butyl group attached to the nitrogen atom of the carbamate moiety. This structural feature is important for the stability and reactivity of these compounds. For example, N-tert-butanesulfinyl imines, which are related to tert-butyl carbamates, are used as intermediates for the asymmetric synthesis of amines, with the tert-butyl group serving as a chiral directing group .

Chemical Reactions Analysis

Tert-butyl carbamates participate in various chemical reactions. They can act as protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines , or as intermediates in the synthesis of amines through asymmetric Mannich reactions . The tert-butyl group is also a key protecting group that can be removed after the desired transformations are completed .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by the tert-butyl group, which imparts steric bulk and influences the compound's reactivity and solubility. The tert-butyl group is commonly used as a protecting group due to its ability to withstand various reaction conditions and its ease of removal when necessary . The specific properties of tert-butyl N-[(1S)-1-cyanoethyl]carbamate would depend on the exact structure and substituents present on the carbamate nitrogen and the cyanoethyl group.

Scientific Research Applications

  • Biopharmaceutical Formulations

    • Field : Pharmaceutical Science
    • Application : Tert-butyl alcohol is used for the lyophilization of pharmaceuticals. Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .
    • Methods : The interactions between two model proteins, lactate dehydrogenase and myoglobin, and various excipients in the presence of tert-butyl alcohol were investigated. The mixtures of these components were thermally characterized by differential scanning calorimetry and freeze-drying microscopy .
    • Results : Both experiments and simulations revealed that tert-butyl alcohol had a detrimental impact on the recovery of the two investigated proteins .
  • Proteolytic Enzymes in Molecular Biology

    • Field : Molecular Biology
    • Application : Proteolytic enzymes are extensively applied in several sectors of industry and biotechnology, including production of Klenow fragments, peptide synthesis, digestion of unwanted proteins during nucleic acid purification, cell culturing and tissue dissociation, preparation of recombinant antibody fragments for research, diagnostics and therapy, exploration of the structure-function relationships by structural studies, removal of affinity tags from fusion proteins in recombinant protein techniques, peptide sequencing and proteolytic digestion of proteins in proteomics .
    • Methods : Proteolytic enzymes are capable of hydrolyzing peptide bonds in proteins. They can be found in all living organisms, from viruses to animals and humans .
    • Results : Proteolytic enzymes have great medical and pharmaceutical importance due to their key role in biological processes and in the life-cycle of many pathogens .
  • Organic Adsorption on Hydrophilic Hierarchical Structures

    • Field : Materials Chemistry
    • Application : Organic adsorbates on hierarchically structured surfaces have been used to fabricate bionic superhydrophobic surfaces on hydrophilic smooth materials . This is promising and interesting in the wetting field .
    • Methods : The process involves preparing micro/nanostructures and chemical modification .
    • Results : The breakthroughs based on organic adsorbate on hierarchically structured surfaces for superhydrophobicity are very promising and interesting in the wetting field .
  • Applications of Tert-Butyl Nitrite (TBN) in Organic Synthesis

    • Field : Organic Chemistry
    • Application : TBN has wide applications in organic synthesis, including nitration of alkane, alkene, alkyne, and aromatic compounds, nitrosylation and sequential nitrosylation reactions, using TBN as a source of oxygen and nitrogen .
    • Methods : The mechanisms of these transformations will be briefly described in this mini-review .
    • Results : Due to its unique structural feature and wide application, TBN holds a prominent and great potential in organic synthesis .
  • Organic Adsorption on Hydrophilic Hierarchical Structures

    • Field : Materials Chemistry
    • Application : Organic adsorbates on hierarchically structured surfaces have been used to fabricate bionic superhydrophobic surfaces on hydrophilic smooth materials . This is promising and interesting in the wetting field .
    • Methods : The process involves preparing micro/nanostructures and chemical modification .
    • Results : The breakthroughs based on organic adsorbate on hierarchically structured surfaces for superhydrophobicity are very promising and interesting in the wetting field .
  • Applications of Tert-Butyl Nitrite (TBN) in Organic Synthesis

    • Field : Organic Chemistry
    • Application : TBN has wide applications in organic synthesis, including nitration of alkane, alkene, alkyne, and aromatic compounds, nitrosylation and sequential nitrosylation reactions, using TBN as a source of oxygen and nitrogen .
    • Methods : The mechanisms of these transformations will be briefly described in this mini-review .
    • Results : Due to its unique structural feature and wide application, TBN holds a prominent and great potential in organic synthesis .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust and contact with skin and eyes .

properties

IUPAC Name

tert-butyl N-[(1S)-1-cyanoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,1-4H3,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKPFOKNXKRFTD-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(1S)-1-cyanoethyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Kondacs - 2018 - sure.sunderland.ac.uk
Many diseases are caused by pathogenic bacteria. A key example of this is sepsis, which is mostly caused by staphylococci and Gram-negative bacteria. In addition, the highly resistant …
Number of citations: 3 sure.sunderland.ac.uk

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